Cas no 62399-21-7 (Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-)
![Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- structure](https://www.kuujia.com/scimg/cas/62399-21-7x500.png)
62399-21-7 structure
Product name:Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-
- N-(4-methylphenyl)-1-(4-prop-2-enoxyphenyl)methanimine
- AKOS001722654
- 62399-21-7
- EU-0017620
- (E)-N-(4-METHYLPHENYL)-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHANIMINE
- DTXSID80394070
-
- Inchi: InChI=1S/C17H17NO/c1-3-12-19-17-10-6-15(7-11-17)13-18-16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3
- InChI Key: FQBVSGKAVCPOPX-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C
Computed Properties
- Exact Mass: 251.13111
- Monoisotopic Mass: 251.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- PSA: 21.59
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]- Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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4. Back matter
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
62399-21-7 (Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene]-) Related Products
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